molecular formula C8H8BrFO B061342 1-(2-Bromoethoxy)-2-fluorobenzene CAS No. 193220-21-2

1-(2-Bromoethoxy)-2-fluorobenzene

Cat. No. B061342
M. Wt: 219.05 g/mol
InChI Key: NSMQOWMNTQCZPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multiple steps including diazotization, bromination, and the use of different catalysts and conditions to achieve the desired products. These processes highlight the complexity and the need for precise control over reaction conditions to synthesize specific fluorobenzene derivatives (Guo Zhi-an, 2009); (Song Yan-min, 2007).

Molecular Structure Analysis

Molecular structure analysis of 1-bromo-2-fluorobenzenes and their derivatives, using techniques such as GC-MS, 1HNMR, and X-ray crystallography, helps in confirming the structural integrity and purity of the synthesized compounds. These analytical methods are crucial for understanding the molecular configuration and ensuring the accuracy of the chemical synthesis (Jianbin Chen et al., 2014).

Chemical Reactions and Properties

Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocyclic structures, showcasing their reactivity and potential utility in organic synthesis (Jianbin Chen et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2-Bromoethoxy)-2-fluorobenzene and related compounds, such as their melting points, boiling points, and solubility, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of functional groups, affecting their behavior in different chemical reactions and environments.

Chemical Properties Analysis

The chemical properties, including reactivity with different nucleophiles, stability under various conditions, and the ability to participate in complex chemical reactions, underline the significance of 1-(2-Bromoethoxy)-2-fluorobenzene in synthetic chemistry. Studies on carbonylative transformation and the synthesis of heterocycles provide insight into the broad applicability of these compounds in creating valuable chemical products (Jianbin Chen et al., 2014).

Scientific Research Applications

  • Scientific Field : Organic Chemistry, Pharmaceutical Chemistry .
  • Summary of the Application : “1-(2-Bromoethoxy)-2-fluorobenzene” is used in the synthesis of chalcone derivatives. Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They have shown promise in pharmaceutical applications due to their structural features .
  • Methods of Application or Experimental Procedures : The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of some compounds were further characterized by X-ray crystal diffraction . The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG). The test compounds were dissolved in DMSO and phosphate buffer (PB) to prepare the required distributing (10, 20 mmol/L) concentration .
  • Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

properties

IUPAC Name

1-(2-bromoethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQOWMNTQCZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368398
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-fluorobenzene

CAS RN

193220-21-2
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-fluorobenzene
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